Cas no 147362-43-4 (2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI))

2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI) structure
147362-43-4 structure
Productnaam:2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)
CAS-nummer:147362-43-4
MF:C21H28O3
MW:328.445226669312
CID:143810
PubChem ID:192372

2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)
    • 8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
    • 2-Phenanthrenecarboxylic acid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-
    • AC1L4U89
    • AC1Q5QGH
    • ACMC-20chef
    • CTK4C5383
    • NSC672174
    • Triptoditerpenic acid B
    • DTXSID60933103
    • NSC 672174
    • NSC-672174
    • CHEBI:132337
    • 8-methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid
    • 7-isopropyl-8-methoxy-1,4a-dimethyl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
    • 147362-43-4
    • 7-Isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydro-2-phenanthrenecarboxylic acid
    • Inchi: InChI=1S/C21H28O3/c1-12(2)14-6-9-18-16(19(14)24-5)7-8-17-13(3)15(20(22)23)10-11-21(17,18)4/h6,9,12,17H,7-8,10-11H2,1-5H3,(H,22,23)
    • InChI-sleutel: UAEUNTXALQHLMF-UHFFFAOYSA-N
    • LACHT: OC(C1CCC2(C3C=CC(C(C)C)=C(OC)C=3CCC2C=1C)C)=O

Berekende eigenschappen

  • Exacte massa: 328.204
  • Monoisotopische massa: 328.204
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 535
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.5Ų
  • XLogP3: 4.8

Experimentele eigenschappen

  • Dichtheid: 1.1
  • Kookpunt: 475.2°Cat760mmHg
  • Vlampunt: 162.9°C
  • Brekindex: 1.552
  • PSA: 46.53000
  • LogboekP: 4.83360

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD